Cas no 887883-77-4 (3-(3-chloropropanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide)

3-(3-Chloropropanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound featuring a benzofuran core substituted with a chloropropanamide moiety and a 4-fluorophenyl carboxamide group. This structure imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for developing bioactive molecules. The presence of both chloro and fluoro substituents enhances its reactivity and binding affinity, making it a candidate for targeted drug design. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound is typically characterized by high purity and stability, ensuring reproducibility in experimental applications. Suitable for use in specialized synthetic routes or as an intermediate in heterocyclic chemistry.
3-(3-chloropropanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide structure
887883-77-4 structure
Product Name:3-(3-chloropropanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
CAS No:887883-77-4
MF:C18H14ClFN2O3
MW:360.766767024994
CID:5748918
PubChem ID:7159924
Update Time:2025-05-24

3-(3-chloropropanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-Benzofurancarboxamide, 3-[(3-chloro-1-oxopropyl)amino]-N-(4-fluorophenyl)-
    • 3-(3-chloropropanamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide
    • AB00671527-01
    • AKOS026678500
    • 887883-77-4
    • F0666-0771
    • 3-(3-chloropropanoylamino)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
    • 3-(3-chloropropanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
    • Inchi: 1S/C18H14ClFN2O3/c19-10-9-15(23)22-16-13-3-1-2-4-14(13)25-17(16)18(24)21-12-7-5-11(20)6-8-12/h1-8H,9-10H2,(H,21,24)(H,22,23)
    • InChI Key: OVSWBRYZZIVWLR-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2C(NC(=O)CCCl)=C1C(NC1=CC=C(F)C=C1)=O

Computed Properties

  • Exact Mass: 360.0676982g/mol
  • Monoisotopic Mass: 360.0676982g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 485
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 71.3Ų

Experimental Properties

  • Density: 1.440±0.06 g/cm3(Predicted)
  • Boiling Point: 496.7±45.0 °C(Predicted)
  • pka: 11.12±0.70(Predicted)

3-(3-chloropropanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide Pricemore >>

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Additional information on 3-(3-chloropropanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide

Introduction to 3-(3-chloropropanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide (CAS No. 887883-77-4)

3-(3-chloropropanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide, identified by the chemical identifier CAS No. 887883-77-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its unique structural framework, which includes a benzofuran core, an amide functional group, and fluorine substitution on the aromatic ring. The presence of these structural motifs not only contributes to its distinct chemical properties but also opens up a wide array of potential applications in drug discovery and development.

The benzofuran moiety is a well-known pharmacophore in medicinal chemistry, often found in bioactive natural products and synthetic drugs. Its aromatic system provides stability and electronic properties that can be fine-tuned through functionalization, making it an attractive scaffold for designing novel therapeutic agents. In particular, the 1-benzofuran-2-carboxamide moiety has been explored for its role in modulating biological pathways, including enzyme inhibition and receptor binding. The amide group, on the other hand, introduces polarity and hydrogen bonding capabilities, which are crucial for interactions with biological targets.

The fluorine atom at the 4-fluorophenyl position is another key feature of this compound. Fluorine substitution is a common strategy in drug design due to its ability to enhance metabolic stability, improve binding affinity, and alter pharmacokinetic properties. The electron-withdrawing nature of fluorine can also influence the electronic distribution of the aromatic ring, thereby affecting the compound's reactivity and interactions with biological molecules.

Furthermore, the 3-chloropropanamido group adds another layer of complexity to the molecule. Chlorine is another halogen atom frequently used in medicinal chemistry for its ability to increase lipophilicity and binding affinity. The propanamido side chain can also serve as a linker or anchor point for further derivatization, allowing chemists to explore different pharmacological profiles by modifying this region.

Recent research in the field of medicinal chemistry has highlighted the importance of multifunctional compounds that combine multiple pharmacophores into a single molecular entity. 3-(3-chloropropanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide exemplifies this trend, as it integrates several key structural elements that are known to enhance drug-like properties. Studies have shown that such compounds can exhibit enhanced efficacy and reduced side effects compared to traditional monopharmacophoric drugs.

In particular, the combination of the benzofuran core with fluorinated aromatic systems has been associated with activities against various diseases, including cancer and inflammatory disorders. Preliminary computational studies have suggested that this compound may interact with specific enzymes and receptors involved in these conditions. For instance, the fluorine-substituted phenyl ring could potentially bind to target proteins with high selectivity, while the amide groups could form hydrogen bonds with key residues in the active site.

Experimental validation of these hypotheses has been ongoing in several academic and industrial laboratories. Researchers have employed a range of techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, to elucidate the structure-activity relationships (SAR) of this compound. These studies have provided valuable insights into how modifications to different parts of the molecule can influence its biological activity.

One notable area of investigation has been the impact of fluorine substitution on pharmacokinetic properties. Fluorinated aromatic compounds are known to exhibit improved oral bioavailability due to their enhanced lipophilicity and metabolic stability. This has led to increased interest in developing fluorinated derivatives as potential drug candidates. In the case of 3-(3-chloropropanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide, the presence of both chlorine and fluorine atoms suggests that it may possess favorable pharmacokinetic profiles suitable for oral administration.

Another area of focus has been the potential application of this compound in treating neurological disorders. The benzofuran scaffold has been identified as a key structural feature in several neuroactive compounds, suggesting its importance in modulating central nervous system (CNS) pathways. The combination of this scaffold with other functional groups like amides and fluorinated phenyl rings could lead to novel therapeutics for conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy.

Furthermore, there is growing evidence suggesting that this type of compound may have anti-inflammatory properties. Inflammation is a hallmark of many chronic diseases, including autoimmune disorders and metabolic syndromes. By targeting inflammatory pathways, 3-(3-chloropropanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide could potentially mitigate symptoms associated with these conditions. Preclinical studies have shown that similar compounds can inhibit key pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

The synthesis of this compound presents an interesting challenge due to its complex structural features. Chemists have developed multi-step synthetic routes that involve key transformations such as nucleophilic substitution reactions at the chlorine atom, amide bond formation between carboxylic acids and amines, and palladium-catalyzed cross-coupling reactions for introducing fluorine atoms onto aromatic rings. These synthetic strategies require careful optimization to ensure high yields and purity.

Advanced synthetic techniques such as flow chemistry have also been explored to improve scalability and reproducibility during production. Flow chemistry allows for precise control over reaction conditions, reducing unwanted side reactions and improving overall efficiency. These advancements are crucial for transitioning promising candidates from laboratory research into clinical development.

In conclusion,3-(3-chloropropanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide (CAS No. 887883-77-4) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of pharmacophores makes it a valuable scaffold for further exploration in drug discovery programs targeting various diseases. As research continues to uncover new biological activities associated with this compound,it holds significant promise for future medical applications.

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